2,4-Diethylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

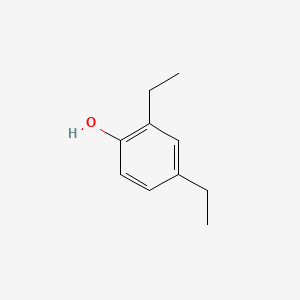

Structure

3D Structure

Properties

IUPAC Name |

2,4-diethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLAXOBGXCTWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239481 | |

| Record name | 2,4-Diethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-89-0 | |

| Record name | 2,4-Diethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6WH316PFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Diethylphenol CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 936-89-0

This technical guide provides a summary of the currently available information on 2,4-diethylphenol. It is important to note that while basic identifiers for this compound are readily available, in-depth experimental data regarding its physicochemical properties, synthesis, and biological activity are limited in publicly accessible scientific literature. Much of the available data for similar compounds, such as 2,4-dimethylphenol (B51704) and 2,4-di-tert-butylphenol, should not be directly extrapolated to this compound.

Core Properties

This compound is an alkylated phenol (B47542) with the chemical formula C₁₀H₁₄O.[1] Its structure consists of a phenol ring substituted with two ethyl groups at the second and fourth positions.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 936-89-0 | [1] |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [2] |

| Boiling Point | Not available (experimental) | |

| Melting Point | Not available (experimental) | |

| Density | Not available (experimental) | |

| Solubility | Not available |

Synthesis and Experimental Protocols

Detailed and validated experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. General synthetic routes for alkylated phenols, such as Friedel-Crafts alkylation of phenol with an appropriate alkylating agent (in this case, likely ethanol (B145695) or ethyl halide) in the presence of an acid catalyst, could theoretically be adapted for the synthesis of this compound. However, specific reaction conditions, catalysts, yields, and purification methods would require empirical determination.

Due to the lack of specific experimental protocols for this compound, a generalized workflow for the characterization of a synthesized chemical compound is provided below. This serves as a procedural example for researchers.

Generalized Workflow for Chemical Compound Characterization

Biological Activity and Signaling Pathways

There is a notable absence of studies on the specific biological activities of this compound in the available scientific literature. Consequently, no signaling pathways involving this compound have been elucidated. Research on other alkylated phenols, such as 2,4-di-tert-butylphenol, has shown a range of biological effects including antioxidant, anti-inflammatory, and antimicrobial properties; however, it is crucial to reiterate that these findings cannot be directly attributed to this compound without dedicated experimental investigation.

Safety Information

A definitive and universally adopted GHS classification for this compound is not available. Some sources indicate that a comprehensive hazard assessment for this specific substance has not been conducted.[3] As with any chemical compound with limited toxicological data, this compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For any handling, storage, or disposal, consulting a comprehensive and up-to-date Safety Data Sheet (SDS) from the supplier is mandatory.

References

An In-depth Technical Guide to 2,4-Diethylphenol: IUPAC Nomenclature and Chemical Structure

This technical guide provides a detailed overview of the IUPAC name and chemical structure of 2,4-diethylphenol, a disubstituted phenolic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences.

IUPAC Nomenclature

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2] This name is derived from the following structural features:

-

Phenol: The parent structure is a benzene (B151609) ring bonded to a hydroxyl (-OH) group.

-

Diethyl: Two ethyl (-CH₂CH₃) groups are attached to the benzene ring.

-

2,4-: These locants indicate the positions of the ethyl substituents on the benzene ring relative to the hydroxyl group, which is assigned position 1.

Chemical Structure and Representation

The chemical structure of this compound consists of a phenolic ring with ethyl groups at the ortho and para positions.

Molecular Formula: C₁₀H₁₄O[1][2]

SMILES (Simplified Molecular-Input Line-Entry System): CCC1=CC(=C(C=C1)O)CC[1]

InChI (IUPAC International Chemical Identifier): InChI=1S/C10H14O/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7,11H,3-4H2,1-2H3[1][2]

The following diagram illustrates the two-dimensional chemical structure of this compound.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,4-Diethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of 2,4-diethylphenol. The information is intended to support research, development, and drug discovery activities by providing key data points, experimental methodologies, and insights into the compound's behavior.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing essential data for handling, formulation, and experimental design.

| Property | Value | Reference |

| CAS Number | 936-89-0 | [1] |

| Molecular Formula | C10H14O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Boiling Point | 237.7 °C at 760 mmHg | [1] |

| Density | 0.978 g/cm³ | [1] |

| Flash Point | 106.2 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.517 | [1] |

| Refractive Index | 1.527 | [1] |

| Appearance | Not explicitly available for this compound, but similar phenols like 2,4-dimethylphenol (B51704) appear as colorless crystals or a clear, dark amber liquid. | [3] |

Chemical Properties

The chemical properties of this compound, particularly its acidity, are crucial for understanding its reactivity and behavior in different chemical environments.

| Property | Value/Information | Reference |

| IUPAC Name | This compound | [2] |

| Acidity (pKa) | The pKa of the parent compound, phenol (B47542), is approximately 9.99. The presence of two electron-donating ethyl groups on the aromatic ring is expected to slightly increase the pKa, making this compound a very weak acid. The pKa of the structurally similar 2,4-dimethylphenol is 10.6. | [4][5] |

| Reactivity | As a phenol, it is incompatible with acid chlorides, acid anhydrides, bases, and oxidizing agents. It may also corrode certain metals like steel, brass, and copper. | [4][6] |

| Stability | Phenols are generally stable under recommended storage conditions. | [6] |

Spectroscopic Data

| Spectroscopy Type | Anticipated Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the hydroxyl proton, and the ethyl group protons (quartets and triplets) would be expected. |

| ¹³C NMR | Resonances for the aromatic carbons (including those bonded to the hydroxyl and ethyl groups) and the ethyl group carbons would be present. |

| Infrared (IR) | A characteristic broad absorption band for the O-H stretch of the phenolic hydroxyl group, as well as bands for C-H and C=C stretching of the aromatic ring and alkyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (150.22 g/mol ) would be observed, along with characteristic fragmentation patterns. |

Experimental Protocols

Detailed methodologies for determining key chemical properties are provided below.

4.1. Determination of pKa by Spectrophotometry

This protocol outlines a general method for determining the acid dissociation constant (pKa) of a phenolic compound.

Caption: Workflow for pKa Determination by Spectrophotometry.

Methodology:

-

Solution Preparation : Prepare a stock solution of this compound in a solvent in which both the acidic and basic forms are soluble, such as ethanol. Also, prepare a series of buffer solutions with precisely known pH values that bracket the estimated pKa of the phenol.[7]

-

Spectrophotometric Measurements : For each buffer solution, a constant aliquot of the phenol stock solution is added. The absorbance of each solution is then measured at a wavelength where the ionized and non-ionized forms of the phenol have different absorption characteristics.[7][8]

-

Data Analysis : The ratio of the concentrations of the ionized ([A⁻]) and non-ionized ([HA]) forms of the phenol is calculated from the absorbance data. A plot of pH versus log([A⁻]/[HA]) is generated. According to the Henderson-Hasselbalch equation, the pKa is the pH at which the concentration of the acidic and basic forms are equal, meaning log([A⁻]/[HA]) = 0.[7]

4.2. Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a standard approach for determining the LogP of a compound.[9]

Caption: Workflow for LogP Determination (Shake-Flask Method).

Methodology:

-

Preparation : Both 1-octanol and water are mutually saturated before the experiment to ensure thermodynamic equilibrium. A known amount of this compound is dissolved in one of the phases.[9][10]

-

Equilibration : The two phases are combined in a separatory funnel and shaken vigorously to facilitate the partitioning of the solute between the two immiscible liquids. The mixture is then allowed to stand until the phases have clearly separated.[9][10]

-

Analysis : The concentration of this compound in each phase is determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[9][10]

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Synthesis and Reactivity

While a specific synthesis protocol for this compound was not detailed in the search results, a general approach for the synthesis of substituted phenols is presented below. The reactivity of this compound is characteristic of hindered phenols, which are known for their antioxidant properties.

Caption: General Synthesis Pathway for Substituted Phenols.

A common route for the synthesis of alkylated phenols involves the sulfonation of the corresponding alkylbenzene, followed by salting out, alkali fusion, and finally acidification to yield the desired phenol.[11] For instance, 2,4-dimethylphenol can be synthesized from m-xylene through this pathway.[11] It is plausible that a similar strategy could be employed for the synthesis of this compound starting from 1,3-diethylbenzene.

In terms of reactivity, the phenolic hydroxyl group can undergo various reactions, and the aromatic ring is activated towards electrophilic substitution. The ethyl groups at the ortho and para positions will influence the regioselectivity of these reactions. The oxidative coupling of 2,4-disubstituted phenols, such as 2,4-xylenol, has been shown to yield the corresponding tetrasubstituted-2,2′-biphenols.[12]

References

- 1. This compound | CAS#:936-89-0 | Chemsrc [chemsrc.com]

- 2. This compound | C10H14O | CID 70296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethylphenol | 105-67-9 [chemicalbook.com]

- 5. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 11. 2,4-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 2,4-Diethylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2,4-diethylphenol in organic solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on physicochemical principles and the known behavior of similar alkylphenols. Furthermore, a detailed, generalized experimental protocol for the accurate determination of solubility is provided to empower researchers to generate this critical data in-house. This guide is intended to be a valuable resource for professionals in research, development, and formulation who require an understanding of the solubility characteristics of this compound for its effective application.

Introduction to this compound and its Solubility

This compound is an organic compound belonging to the alkylphenol family. Its molecular structure, featuring a hydroxyl group attached to a benzene (B151609) ring substituted with two ethyl groups, dictates its physicochemical properties, including its solubility. The interplay between the polar hydroxyl group, capable of hydrogen bonding, and the nonpolar diethyl-substituted aromatic ring governs its interaction with various solvents.

Understanding the solubility of this compound is paramount for a multitude of applications, including its use as a synthetic intermediate, its formulation in various products, and its study in biological systems. The choice of an appropriate solvent is critical for reaction kinetics, purification processes, and the development of stable formulations.

Qualitative Solubility Profile of this compound

While specific quantitative data is scarce, the principle of "like dissolves like" provides a strong framework for predicting the solubility of this compound in different classes of organic solvents. As a general rule, alkylphenols are soluble in many organic solvents, including alcohols, acetone, and toluene. The solubility in hydrocarbons tends to increase with the length of the alkyl chains.

The following table summarizes the expected qualitative solubility of this compound in various organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | The hydroxyl group of this compound can form hydrogen bonds with the hydroxyl group of the alcohol, while the diethylphenyl group has favorable interactions with the alkyl part of the alcohol. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | The polarity of these solvents allows for favorable dipole-dipole interactions with the phenol (B47542) moiety. |

| Nonpolar Aprotic | Toluene, Hexane, Ether | Soluble | The nonpolar diethyl-substituted benzene ring will have strong van der Waals interactions with nonpolar solvents. The presence of two ethyl groups enhances its lipophilicity. |

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed, generalized protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is robust and relies on the accurate measurement of mass.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Micropipettes

-

Drying oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Record the initial mass of the vial with the solid.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of excess solid.

-

Centrifuge the vial at a high speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully transfer a known volume (e.g., 2 mL) of the clear supernatant to a pre-weighed, clean, and dry vial using a micropipette.

-

Record the mass of the vial with the supernatant.

-

Place the vial with the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a vacuum oven at a moderate temperature is ideal).

-

Continue drying until a constant mass is achieved, indicating complete solvent evaporation.

-

Record the final mass of the vial containing the dried solute.

-

3.3. Data Analysis

-

Mass of the solvent:

-

Mass of solvent = (Mass of vial + supernatant) - (Mass of vial with dried solute)

-

-

Mass of the dissolved solute:

-

Mass of dissolved solute = (Mass of vial with dried solute) - (Mass of empty vial)

-

-

Solubility Calculation:

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Conclusion

A Technical Guide to the Physicochemical Properties of 2,4-Diethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4-diethylphenol, including detailed experimental protocols for their determination. The information presented is intended to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Physicochemical Data of this compound

The accurate determination of physical constants such as melting and boiling points is fundamental in the identification, purity assessment, and handling of chemical compounds. The following table summarizes the available data for this compound.

| Property | Value | Pressure | Notes |

| Melting Point | 46.81 °C | Not specified | Estimated value.[1] |

| Boiling Point | 237.7 °C | 760 mmHg | [1] |

Experimental Protocols for Physical Property Determination

Accurate and reproducible determination of melting and boiling points is crucial for the characterization of chemical substances. The following sections detail standardized laboratory procedures for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp and occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range.

Principle: A small, finely powdered sample of the organic solid is heated slowly and uniformly. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Heating medium (e.g., mineral oil, silicone oil)

Procedure:

-

Sample Preparation: A small amount of the solid organic compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup (Thiele Tube Method):

-

The Thiele tube is filled with a suitable heating oil.

-

The packed capillary tube is attached to a thermometer using a rubber band or a small piece of rubber tubing. The bottom of the capillary tube should be level with the thermometer bulb.

-

The thermometer and capillary tube assembly is inserted into the Thiele tube, ensuring the heating oil level is above the sample.

-

-

Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner or a micro-burner. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Caption: Workflow for the experimental determination of a liquid's boiling point.

References

An In-depth Technical Guide to the Synthesis of 2,4-Diethylphenol from Phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-diethylphenol from phenol (B47542), a key intermediate in the production of various pharmaceuticals and specialty chemicals. The primary method for this transformation is the Friedel-Crafts alkylation of phenol with an ethylating agent, typically ethanol (B145695), in the presence of an acid catalyst. This document details the underlying reaction mechanisms, explores various catalytic systems, presents detailed experimental protocols, and summarizes quantitative data to aid researchers in the efficient and selective synthesis of this compound.

Introduction

Phenol and its alkylated derivatives are fundamental building blocks in organic synthesis. Among these, this compound serves as a crucial precursor in the development of a range of bioactive molecules and industrial compounds. The introduction of ethyl groups at the ortho and para positions of the phenol ring significantly modifies its chemical and physical properties, making it a versatile intermediate. The most common route to this compound is the electrophilic aromatic substitution of phenol with an ethylating agent, a classic example of the Friedel-Crafts alkylation reaction.[1]

The selection of an appropriate catalyst and the optimization of reaction conditions are paramount to achieving high yields and selectivity for the desired 2,4-diethyl isomer, while minimizing the formation of byproducts such as mono-ethylphenols (o-ethylphenol and p-ethylphenol), other diethylphenol isomers (e.g., 2,6-diethylphenol), and polyethylated phenols. This guide will focus on the liquid-phase synthesis, which offers advantages in terms of operational simplicity and control over reaction parameters.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from phenol and ethanol proceeds via an electrophilic aromatic substitution mechanism, catalyzed by a strong acid. The overall reaction can be summarized as follows:

C₆H₅OH + 2 CH₃CH₂OH → (CH₃CH₂)₂C₆H₃OH + 2 H₂O

The reaction pathway involves the following key steps:

-

Generation of the Electrophile: The acid catalyst protonates the hydroxyl group of ethanol, leading to the formation of a protonated alcohol. This intermediate then loses a molecule of water to form an ethyl carbocation (CH₃CH₂⁺), which acts as the electrophile.

-

Electrophilic Attack: The electron-rich phenol ring attacks the ethyl carbocation. The hydroxyl group of phenol is an activating group and directs the incoming electrophile to the ortho and para positions. The first ethylation can occur at either the ortho or para position to form 2-ethylphenol (B104991) or 4-ethylphenol.

-

Second Alkylation: The mono-ethylated phenol undergoes a second electrophilic substitution with another ethyl carbocation. The existing alkyl group further activates the ring, and the second ethyl group adds to one of the remaining activated positions (ortho or para to the hydroxyl group). To obtain this compound, the initial product is either 2-ethylphenol, which is then ethylated at the para position, or 4-ethylphenol, which is subsequently ethylated at the ortho position.

-

Deprotonation: In each alkylation step, a proton is eliminated from the intermediate carbocation (arenium ion) to restore the aromaticity of the ring.

Potential Side Reactions:

-

O-Alkylation: The phenoxide ion can be ethylated to form ethyl phenyl ether.

-

Formation of other isomers: Besides this compound, other isomers like 2,6-diethylphenol (B86025) and 3,5-diethylphenol (B75064) can be formed.

-

Polyalkylation: Further ethylation can lead to the formation of tri- and tetra-ethylphenols.

-

Rearrangement: Under certain conditions, isomerization of the alkylphenols can occur.

The following diagram illustrates the primary reaction pathway for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not abundantly available in open literature, the following general procedures are based on analogous Friedel-Crafts alkylations of phenol and can be adapted and optimized for this specific synthesis. The use of solid acid catalysts like zeolites is highlighted due to their advantages in terms of handling, reusability, and reduced environmental impact compared to traditional Lewis acids.[2]

General Procedure for Liquid-Phase Ethylation of Phenol using a Solid Acid Catalyst

This protocol outlines a general laboratory-scale procedure for the synthesis of this compound using a solid acid catalyst such as a zeolite (e.g., H-BEA, H-Y) or an acid-activated clay.

Materials:

-

Phenol (reagent grade)

-

Ethanol (anhydrous)

-

Solid acid catalyst (e.g., Zeolite H-BEA, activated montmorillonite (B579905) clay)

-

Inert solvent (e.g., n-heptane, decalin - optional)

-

Sodium hydroxide (B78521) solution (for work-up)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thermometer or temperature probe

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Catalyst Activation: The solid acid catalyst should be activated prior to use by heating it in an oven (e.g., at 120-150 °C for several hours) to remove any adsorbed water.

-

Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, reflux condenser, and thermometer. Add the activated solid acid catalyst to the flask, followed by phenol and the optional inert solvent.

-

Reaction Initiation: Heat the mixture to the desired reaction temperature (typically between 120 °C and 200 °C) with vigorous stirring.

-

Addition of Ethylating Agent: Slowly add anhydrous ethanol from the dropping funnel to the reaction mixture over a period of time. The molar ratio of phenol to ethanol is a critical parameter to be optimized, but a starting point could be in the range of 1:2 to 1:4.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction has reached the desired conversion, cool the mixture to room temperature.

-

Catalyst Removal: Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed with a solvent, dried, and potentially reused.

-

Neutralization and Extraction: Transfer the filtrate to a separatory funnel and wash it with a dilute sodium hydroxide solution to remove any unreacted phenol. Then, wash with water until the aqueous layer is neutral. Extract the organic layer with a suitable organic solvent.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

The following diagram illustrates a general experimental workflow for this synthesis.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively reported in the literature. However, data from analogous alkylation reactions of phenol can provide valuable insights for optimizing the reaction conditions. The following tables summarize typical ranges for key reaction parameters and expected outcomes based on related studies.

Table 1: Key Reaction Parameters for Phenol Ethylation

| Parameter | Typical Range | Rationale |

| Catalyst | Solid Acids (Zeolites, Clays), Lewis Acids (AlCl₃) | Solid acids are preferred for ease of separation and reusability.[2] Lewis acids can be highly active but are corrosive and require stoichiometric amounts. |

| Temperature (°C) | 120 - 250 | Higher temperatures generally increase the reaction rate but may lead to undesired side reactions and catalyst deactivation. |

| Pressure (atm) | 1 - 20 | Higher pressure can be used to maintain the reactants in the liquid phase at elevated temperatures. |

| Phenol:Ethanol Molar Ratio | 1:2 - 1:5 | An excess of the ethylating agent is typically used to favor the formation of the di-substituted product. However, a very high excess can lead to polyalkylation. |

| Catalyst Loading (wt%) | 5 - 20 (relative to phenol) | The optimal catalyst loading depends on the activity of the catalyst and needs to be determined experimentally. |

| Reaction Time (h) | 2 - 12 | Reaction time is dependent on the other parameters and should be monitored to achieve maximum yield of the desired product. |

Table 2: Product Distribution in Phenol Ethylation (Illustrative)

The product distribution is highly dependent on the specific catalyst and reaction conditions. The following is an illustrative example based on trends observed in phenol alkylation.

| Product | Selectivity (%) |

| 2-Ethylphenol | 10 - 30 |

| 4-Ethylphenol | 20 - 40 |

| This compound | 30 - 60 |

| 2,6-Diethylphenol | 5 - 15 |

| Other Polyethylated Phenols | < 10 |

| Ethyl Phenyl Ether | < 5 |

Note: The values in this table are illustrative and the actual product distribution will vary significantly based on the experimental setup.

Conclusion

The synthesis of this compound from phenol via Friedel-Crafts alkylation with ethanol is a feasible and important transformation for the production of valuable chemical intermediates. The use of solid acid catalysts, particularly zeolites, offers a promising route for a more sustainable and efficient process. This guide has provided a foundational understanding of the reaction mechanism, general experimental procedures, and key parameters that influence the reaction outcome. Further research and optimization of catalyst systems and reaction conditions are necessary to develop highly selective and high-yielding processes for the industrial production of this compound. Researchers are encouraged to use the information presented herein as a starting point for their investigations into this important synthetic transformation.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,4-Diethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental considerations, and expected outcomes of electrophilic substitution reactions involving 2,4-diethylphenol. Given the structural characteristics of this substituted phenol (B47542), this document will delve into the directing effects of the hydroxyl and ethyl groups, steric hindrance, and the resulting regioselectivity in various key reactions. Where specific data for this compound is limited, analogous reactions with structurally similar dialkylphenols will be presented to provide valuable insights.

Introduction: Reactivity and Regioselectivity of this compound

This compound is an activated aromatic compound, highly susceptible to electrophilic attack. The hydroxyl (-OH) group is a potent activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The two ethyl (-CH₂CH₃) groups are also activating and ortho, para-directing through an inductive effect.

The interplay of these activating groups dictates the regioselectivity of electrophilic substitution. The primary sites for substitution are the positions ortho and para to the powerful hydroxyl group. In this compound, the C6 position is the most sterically accessible and electronically activated site for electrophilic attack. The C3 and C5 positions are also activated, but to a lesser extent.

Key Electrophilic Substitution Reactions

This section details the principal electrophilic substitution reactions of this compound, including nitration, halogenation, sulfonation, Friedel-Crafts alkylation and acylation, formylation, carboxylation, and azo coupling.

Nitration

Nitration of phenols typically proceeds readily with dilute nitric acid. For this compound, the primary product expected is 2,4-diethyl-6-nitrophenol.

Experimental Protocol (Analogous to Phenol Nitration):

A general procedure for the nitration of phenols involves the slow addition of dilute nitric acid to a solution of the phenol in a suitable solvent, such as aqueous dioxane or acetic acid, at a controlled low temperature.

Table 1: Expected Products and Conditions for the Nitration of this compound

| Product Name | Reagents and Conditions | Expected Yield | Regioselectivity |

| 2,4-Diethyl-6-nitrophenol | Dilute HNO₃, low temperature | Moderate to High | Predominantly C6 substitution |

| 2,4-Diethyl-x,6-dinitrophenol | Concentrated HNO₃, H₂SO₄ | Possible | Further substitution at available positions |

Note: Yields are estimations based on general phenol nitration and may vary.

Halogenation

Halogenation of phenols is a rapid reaction that often does not require a Lewis acid catalyst. For this compound, monohalogenation is expected to occur at the C6 position.

Experimental Protocol (Analogous to Phenol Bromination):

A common method for the monobromination of phenols involves reacting the phenol with bromine in a non-polar solvent like carbon disulfide or carbon tetrachloride at low temperatures.

Table 2: Expected Products and Conditions for the Halogenation of this compound

| Product Name | Reagents and Conditions | Expected Yield | Regioselectivity |

| 6-Bromo-2,4-diethylphenol | Br₂ in CS₂ or CCl₄, low temp. | High | Predominantly C6 substitution |

| 6-Chloro-2,4-diethylphenol | Cl₂ in a non-polar solvent | High | Predominantly C6 substitution |

| 2,4,6-Tribromophenol (from phenol) | Bromine water | High (for phenol) | Polysubstitution (illustrative) |

Note: Yields are estimations based on general phenol halogenation.

Sulfonation

Sulfonation of phenols can be controlled by temperature to favor either the ortho or para product. In the case of this compound, the C6 position is the likely site of sulfonation.

Experimental Protocol (General for Phenols):

Sulfonation is typically achieved by reacting the phenol with concentrated sulfuric acid. The reaction temperature is a critical parameter for controlling the regioselectivity.

Table 3: Expected Products and Conditions for the Sulfonation of this compound

| Product Name | Reagents and Conditions | Expected Yield | Regioselectivity |

| This compound-6-sulfonic acid | Conc. H₂SO₄, controlled temp. | Moderate | Predominantly C6 substitution |

Note: Yields are estimations and can be influenced by reaction conditions.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions on phenols can be complex due to the coordination of the Lewis acid catalyst with the hydroxyl group. However, under appropriate conditions, C-alkylation or C-acylation can be achieved. For this compound, substitution is expected at the C6 position.

Experimental Protocol (General Friedel-Crafts Acylation):

A typical procedure involves the reaction of the phenol with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction may require protecting the hydroxyl group prior to acylation.

Table 4: Expected Products for Friedel-Crafts Reactions of this compound

| Reaction | Product Name | Reagents and Conditions | Expected Yield |

| Alkylation | 2,4-Diethyl-6-alkylphenol | Alkyl halide, Lewis acid | Variable |

| Acylation | 6-Acyl-2,4-diethylphenol | Acyl chloride, Lewis acid | Variable |

Note: Yields can be low and side reactions are common.

Formylation Reactions

Several methods exist for the formylation of phenols, including the Reimer-Tiemann, Vilsmeier-Haack, and Gattermann reactions. These reactions introduce a formyl (-CHO) group onto the aromatic ring, typically at the ortho position to the hydroxyl group.

This reaction uses chloroform (B151607) and a strong base to generate dichlorocarbene (B158193) as the electrophile.[1][2] The primary product from this compound is expected to be 3,5-diethyl-2-hydroxybenzaldehyde.

Experimental Protocol (General Reimer-Tiemann):

The phenol is dissolved in an aqueous solution of a strong base (e.g., NaOH), and chloroform is added. The mixture is heated, and after an appropriate reaction time, the product is isolated by acidification and extraction.[3]

This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[4][5]

Experimental Protocol (General Vilsmeier-Haack):

The Vilsmeier reagent is prepared in situ or added to the phenol in a suitable solvent. The reaction is often heated, and the product is obtained after aqueous workup.

The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst to introduce a formyl group.

Table 5: Formylation Reactions of this compound

| Reaction | Product Name | Reagents | Expected Main Product |

| Reimer-Tiemann | 3,5-Diethyl-2-hydroxybenzaldehyde | CHCl₃, NaOH | ortho-formylated product |

| Vilsmeier-Haack | 3,5-Diethyl-2-hydroxybenzaldehyde | DMF, POCl₃ | ortho-formylated product |

| Gattermann | 3,5-Diethyl-2-hydroxybenzaldehyde | HCN, HCl, Lewis Acid | ortho-formylated product |

Kolbe-Schmitt Reaction (Carboxylation)

The Kolbe-Schmitt reaction introduces a carboxyl (-COOH) group onto the phenol ring. The reaction involves heating the sodium or potassium salt of the phenol with carbon dioxide under pressure.[6] For sterically hindered phenols like 2,4-di-tert-butylphenol, the yield of the desired salicylic (B10762653) acid can be very low, with dimer formation being a significant side reaction.[7] A similar outcome might be expected for this compound.

Experimental Protocol (General Kolbe-Schmitt):

The phenol is converted to its phenoxide salt, which is then heated with carbon dioxide under pressure. The resulting salicylate (B1505791) is then acidified to yield the hydroxybenzoic acid.

Table 6: Kolbe-Schmitt Reaction of this compound

| Product Name | Reagents and Conditions | Expected Yield | Potential Byproducts |

| 3,5-Diethylsalicylic acid | 1. NaOH/KOH 2. CO₂, pressure, heat 3. H⁺ | Potentially low | Dimeric products |

Azo Coupling

Phenols couple with diazonium salts in weakly alkaline solutions to form colored azo compounds. This is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. For this compound, coupling is expected to occur at the C6 position.

Experimental Protocol (General Azo Coupling):

A cold, aqueous solution of a diazonium salt is added to a cold, alkaline solution of the phenol. The azo dye often precipitates from the solution.[8]

Table 7: Azo Coupling of this compound

| Product Name | Reagents and Conditions | Expected Outcome |

| 4-(2,4-Diethyl-6-hydroxyphenyl)azobenzene | Benzenediazonium chloride, NaOH(aq), 0-5 °C | Formation of a colored azo dye |

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the general mechanisms of key electrophilic substitution reactions on a substituted phenol like this compound.

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Caption: Experimental workflow for the Reimer-Tiemann formylation.

References

- 1. jocpr.com [jocpr.com]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 7. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 2,4-Diethylphenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Diethylphenol, targeting researchers, scientists, and professionals in drug development. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Please Note: Publicly available, complete experimental raw data for this compound is limited. The data presented in this guide is a combination of predicted values and representative data from closely related compounds to illustrate the expected spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 | d | 1H | Ar-H (ortho to -OH) |

| ~6.9 | dd | 1H | Ar-H (para to -OH) |

| ~6.7 | d | 1H | Ar-H (meta to -OH) |

| ~4.8 | s (broad) | 1H | -OH |

| ~2.6 | q | 2H | Ar-CH₂-CH₃ (ortho) |

| ~2.5 | q | 2H | Ar-CH₂-CH₃ (para) |

| ~1.2 | t | 3H | Ar-CH₂-CH₃ (ortho) |

| ~1.1 | t | 3H | Ar-CH₂-CH₃ (para) |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~151 | C-OH |

| ~138 | C-CH₂CH₃ (para) |

| ~130 | C-H (para to -OH) |

| ~128 | C-CH₂CH₃ (ortho) |

| ~127 | C-H (ortho to -OH) |

| ~115 | C-H (meta to -OH) |

| ~28 | Ar-CH₂-CH₃ (ortho) |

| ~23 | Ar-CH₂-CH₃ (para) |

| ~14 | Ar-CH₂-CH₃ (ortho) |

| ~13 | Ar-CH₂-CH₃ (para) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2970-2850 | Strong | Aliphatic C-H stretch (CH₃ and CH₂) |

| 1600-1585 | Medium-Strong | Aromatic C=C ring stretch |

| 1500-1400 | Medium-Strong | Aromatic C=C ring stretch |

| ~1200 | Strong | C-O stretch (phenol) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic substitution) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 135 | High | [M - CH₃]⁺ |

| 121 | High | [M - C₂H₅]⁺ (Benzylic cleavage) |

| 107 | Medium | [M - C₃H₇]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for phenolic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

-

Internal Standard: Add a small amount of TMS to the solution to serve as a reference for chemical shifts (0 ppm).

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically process the spectrum. Identify the characteristic absorption bands and their corresponding functional groups.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound. This is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane (B109758) or methanol)

-

GC-MS system equipped with an electron ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

GC-MS Instrument Setup:

-

GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Program: Implement a temperature program to separate the analyte from any impurities (e.g., start at 100 °C, ramp to 280 °C at 10 °C/min).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

MS Interface: Set the transfer line temperature to prevent condensation (e.g., 280 °C).

-

Ion Source: Use electron ionization (EI) at 70 eV. Set the ion source temperature to around 230 °C.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated by the GC and then ionized and fragmented in the mass spectrometer.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic identification of this compound.

In-depth Technical Guide on Health and Safety: 2,4-Diethylphenol

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a formal risk assessment or a Safety Data Sheet (SDS). Always consult the official SDS and follow established laboratory safety protocols when handling any chemical.

Introduction

2,4-Diethylphenol (CAS No. 936-89-0) is a substituted phenolic compound. Due to the limited availability of comprehensive toxicological data in the public domain, this guide summarizes the currently accessible information. A significant portion of detailed toxicological research has been conducted on the related compound, 2,4-dimethylphenol, and while some general characteristics of phenols may be applicable, it is crucial to avoid direct extrapolation of quantitative data.

Physicochemical Information

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | --INVALID-LINK-- |

| Molecular Weight | 150.22 g/mol | --INVALID-LINK-- |

| CAS Number | 936-89-0 | --INVALID-LINK-- |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Flash Point | 106.2°C | --INVALID-LINK-- |

| Solubility | Data not available | |

| LogP | 2.51700 | --INVALID-LINK-- |

Toxicological Data

General Phenolic Compound Hazards: Phenolic compounds as a class can be corrosive and toxic. They can cause severe skin burns and eye damage. Systemic toxicity can occur through ingestion, inhalation, or dermal absorption, potentially affecting the central nervous system, liver, and kidneys.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. |

| Specific target organ toxicity | H335: May cause respiratory irritation. |

Note: Classifications may vary between suppliers. Always refer to the specific SDS for the product in use.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the searched literature. For general guidance on methodologies for assessing the toxicity of phenolic compounds, researchers can refer to established OECD guidelines for chemical testing, such as:

-

OECD Guideline 401: Acute Oral Toxicity

-

OECD Guideline 402: Acute Dermal Toxicity

-

OECD Guideline 403: Acute Inhalation Toxicity

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

OECD Guideline 406: Skin Sensitisation

-

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

Safe Handling and Personal Protective Equipment (PPE)

Given the lack of specific data for this compound, a conservative approach based on the known hazards of similar phenolic compounds is recommended.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton®) should be worn. Double gloving is recommended. Nitrile gloves may not provide sufficient protection for prolonged contact.

-

Skin and Body Protection: A flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes are required.

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

A logical workflow for handling this compound in a research setting is depicted below.

First Aid Measures

In case of exposure to this compound, the following first aid measures, typical for phenolic compounds, should be taken immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Polyethylene glycol (PEG 300 or 400) can be used to decontaminate the skin. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

The following diagram illustrates the general first aid response to a chemical exposure.

Reactivity and Stability

Detailed reactivity data for this compound is limited. However, as a phenolic compound, it is expected to be incompatible with:

-

Strong oxidizing agents

-

Strong bases

-

Acid chlorides

-

Acid anhydrides

It may also be corrosive to certain metals. Store in a cool, dry, well-ventilated area away from incompatible materials.

Environmental Fate

Conclusion

There is a significant lack of comprehensive health and safety data for this compound in the public domain. While general safety precautions for phenolic compounds should be strictly followed, further research is needed to fully characterize its toxicological profile. Researchers and drug development professionals should exercise extreme caution when handling this compound and advocate for more thorough safety evaluations.

Commercial Suppliers and Technical Data for High-Purity 2,4-Diethylphenol: A Guide for Researchers

This technical guide provides an overview of commercial suppliers for high-purity 2,4-Diethylphenol (CAS No. 936-89-0), a substituted phenol (B47542) of interest to researchers, scientists, and professionals in drug development. Due to its less common nature compared to its analog, 2,4-dimethylphenol (B51704), sourcing high-purity grades of this compound requires careful supplier evaluation. This document compiles available supplier information, technical data, and considerations for experimental protocols.

Commercial Suppliers of this compound

The following table summarizes potential commercial suppliers of this compound. Researchers are advised to contact these suppliers directly to obtain the most current information on purity, availability, and pricing.

| Supplier | Location | Purity | Notes |

| Weifang Yangxu Group Co., Ltd | Weifang, China | 99% | Offers bulk quantities and various packaging options. |

| Dayang Chem (Hangzhou) Co., Ltd. | Hangzhou, China | 98.0% | Provides inquiry-based pricing for various quantities. |

| Amadis Chemical | - | 97% | Listed as "Phenol, 2,4-diethyl-". Pricing and availability require inquiry. |

Technical Data for this compound

For ease of reference, the key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 936-89-0 | [1] |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Phenol, 2,4-diethyl- | [1] |

| Appearance | Not specified in detail, but likely a liquid or low-melting solid | |

| Boiling Point | 237.7 °C at 760 mmHg | |

| Melting Point | 46.81 °C (estimated) | |

| Density | 0.978 g/cm³ | |

| Flash Point | 106.2 °C |

Experimental Protocols and Considerations

Detailed experimental protocols for this compound are not extensively published. However, standard methodologies for the synthesis, purification, and analysis of substituted phenols can be adapted.

Synthesis

The synthesis of substituted phenols like this compound typically involves the alkylation of phenol. While a specific, detailed protocol for this compound was not found in the public domain, the synthesis of the related compound, 2,4-dimethylphenol, often involves the vapor-phase alkylation of phenol or m-cresol (B1676322) with methanol (B129727) over a solid acid or mixed-oxide catalyst.[2] Another established route for 2,4-dimethylphenol is the sulfonation of m-xylene (B151644) followed by alkali fusion.[2][3] These general approaches could likely be adapted for the synthesis of this compound using the appropriate ethylating agents.

Purification

High-purity this compound can be achieved through common laboratory purification techniques. For solid phenols, recrystallization is a widely used and effective method.[4] For liquid phenols, fractional distillation is suitable for separating compounds with close boiling points.[4] Preparative High-Performance Liquid Chromatography (HPLC) offers a high-resolution technique for isolating pure compounds from more complex mixtures.[4]

A general workflow for the purification of a phenol compound is described below.

Disclaimer: As a language model, I am unable to generate diagrams using Graphviz or other visualization tools. The following description outlines the logical flow of a purification process.

Caption: A general workflow for the purification of a solid phenol compound.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for the separation and identification of volatile and semi-volatile organic compounds like phenols.[5] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a fragmentation pattern that can be used to identify the compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the purified compound.[6][7] The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the arrangement of atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the characteristic hydroxyl (-OH) group of phenols.

For the analysis of phenols, EPA Method 8041A provides guidance on gas chromatography techniques, which can be adapted for this compound.[8]

Conclusion

While high-purity this compound may not be as readily available as other substituted phenols, several potential suppliers exist. Researchers should verify the purity and specifications directly with these suppliers. For in-house synthesis and purification, established methods for similar phenol compounds provide a strong starting point for developing robust experimental protocols. The analytical techniques outlined in this guide will be essential for verifying the identity and purity of the final product for use in research and drug development.

References

- 1. This compound | C10H14O | CID 70296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2,4-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,4-Dimethylphenol(105-67-9) 13C NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. settek.com [settek.com]

Methodological & Application

Laboratory Synthesis of 2,4-Diethylphenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2,4-diethylphenol. The primary method described is the Friedel-Crafts alkylation of phenol (B47542) with ethanol (B145695) over a solid acid catalyst, a common and effective approach for the selective alkylation of phenolic compounds.

Introduction

This compound is a substituted phenolic compound with potential applications in the synthesis of various organic molecules, including active pharmaceutical ingredients, antioxidants, and other specialty chemicals. Its synthesis is typically achieved through the electrophilic substitution of phenol with an ethylating agent. The ortho and para positions of the phenol ring are activated by the hydroxyl group, making them susceptible to alkylation. Controlling the reaction conditions is crucial to achieve the desired disubstituted product with high selectivity.

Synthesis Methodology: Friedel-Crafts Alkylation

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with an ethylating agent such as ethanol or ethylene, typically in the presence of an acid catalyst. Solid acid catalysts, such as zeolites, are often preferred due to their high activity, selectivity, ease of separation, and reusability, which aligns with the principles of green chemistry.

The overall reaction is as follows:

Phenol + 2 Ethanol → this compound + 2 H₂O

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst facilitates the formation of an ethyl carbocation or a related electrophilic species from ethanol. This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho and para positions. A subsequent alkylation step leads to the formation of the desired this compound.

Experimental Protocols

Protocol 1: Gas-Phase Alkylation of Phenol with Ethanol using a Zeolite Catalyst

This protocol describes a representative gas-phase synthesis of this compound using a solid acid catalyst.

Materials:

-

Phenol (≥99%)

-

Ethanol (anhydrous, ≥99.5%)

-

HZSM-5 Zeolite catalyst (or other suitable solid acid catalyst)

-

Nitrogen gas (high purity)

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (distillation, chromatography)

Equipment:

-

Fixed-bed continuous flow reactor system

-

Tube furnace with temperature controller

-

Mass flow controllers for gas and liquid feeds

-

Condenser and product collection system

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

Catalyst Activation: Pack a fixed-bed reactor with the HZSM-5 zeolite catalyst. Activate the catalyst by heating it under a flow of nitrogen gas at 500-550°C for 4-6 hours to remove any adsorbed water.

-

Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 250-400°C).

-

Reactant Feed: Introduce a gaseous feed of phenol and ethanol into the reactor using a syringe pump for the liquid reactants and a mass flow controller for the carrier gas (nitrogen). The molar ratio of phenol to ethanol can be varied (e.g., 1:2 to 1:5) to optimize the yield of the diethyl-substituted product.

-

Reaction: Pass the reactant mixture over the catalyst bed at a controlled weight hourly space velocity (WHSV). The reaction is typically carried out at atmospheric pressure.

-

Product Collection: The reaction products are passed through a condenser to liquefy the organic components, which are then collected in a cooled trap.

-

Work-up and Purification:

-

The collected liquid product is dissolved in dichloromethane and washed with water to remove any unreacted ethanol and water-soluble byproducts.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate this compound.

-

-

Analysis: The purity of the final product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via gas-phase alkylation of phenol with ethanol over a zeolite catalyst. Please note that these are representative values and actual results may vary depending on the specific experimental setup and conditions.

| Parameter | Value |

| Catalyst | HZSM-5 Zeolite |

| Reaction Temperature | 350 °C |

| Pressure | Atmospheric |

| Phenol:Ethanol Molar Ratio | 1:4 |

| WHSV (Phenol) | 2 h⁻¹ |

| Phenol Conversion | 85% |

| Selectivity to this compound | 40% |

| Yield of this compound | 34% |

| Major Byproducts | o-Ethylphenol, p-Ethylphenol, Phenetole, Diethyl ether |

Visualizations

Reaction Pathway for the Synthesis of this compound

Application Notes and Protocols for the GC-MS Analysis of 2,4-Diethylphenol and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diethylphenol and its isomers (e.g., 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-diethylphenol) are alkylphenols that can be present in environmental samples, industrial process streams, and as potential metabolites or impurities in drug development. Accurate and sensitive analytical methods are crucial for their quantification and characterization. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of these semi-volatile organic compounds, offering excellent chromatographic separation and definitive mass spectral identification.[1]

This document provides a comprehensive guide to the analysis of this compound and its isomers by GC-MS, including sample preparation, derivatization, instrument parameters, and expected quantitative performance. Due to the limited availability of specific certified reference data for all diethylphenol isomers, the quantitative data presented is illustrative and based on methods for structurally similar compounds like ethylphenols and xylenols.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

2.1.1. Liquid Samples (e.g., Water, Wastewater)

A common method for extracting phenols from aqueous matrices is Liquid-Liquid Extraction (LLE).

-

Materials:

-

Sample containing diethylphenols

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Concentrator tube

-

Nitrogen evaporator

-

-

Protocol:

-

Acidify the aqueous sample (e.g., 500 mL) to a pH ≤ 2 with concentrated sulfuric acid.

-

Transfer the sample to a separatory funnel.

-

Add 50 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and drain the organic (bottom) layer into a flask.

-

Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.

-

Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

2.1.2. Solid Samples (e.g., Soil, Sediment)

Solid samples can be extracted using Solid-Phase Extraction (SPE).

-

Materials:

-

Sample containing diethylphenols

-

Methanol, HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

SPE cartridges (e.g., C18)

-

Concentrator tube

-

Nitrogen evaporator

-

-

Protocol:

-

Weigh 5-10 g of the homogenized solid sample.

-

Extract the sample with 20 mL of a 1:1 methanol/dichloromethane mixture using sonication or shaking for 30 minutes.

-

Centrifuge the sample and decant the supernatant.

-

Repeat the extraction twice more and combine the supernatants.

-

Condition an SPE cartridge with 5 mL of dichloromethane followed by 5 mL of methanol.

-

Load the combined extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of methanol/water (1:1).

-

Elute the analytes with 10 mL of dichloromethane.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Derivatization (Silylation)

To improve the volatility and chromatographic peak shape of the polar phenol (B47542) group, a derivatization step is highly recommended. Silylation is a common and effective method.[2]

-

Materials:

-

Sample extract (1 mL in a suitable solvent like dichloromethane or acetonitrile)

-